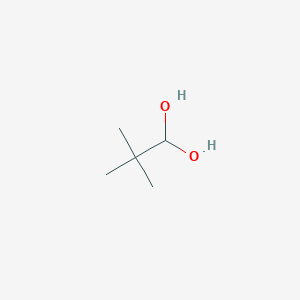

2,2-Dimethylpropandiol

Description

Properties

Molecular Formula |

C5H12O2 |

|---|---|

Molecular Weight |

104.15 g/mol |

IUPAC Name |

2,2-dimethylpropane-1,1-diol |

InChI |

InChI=1S/C5H12O2/c1-5(2,3)4(6)7/h4,6-7H,1-3H3 |

InChI Key |

QPYKYDBKQYZEKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(O)O |

Origin of Product |

United States |

Scientific Research Applications

Polymer Synthesis

2,2-Dimethylpropandiol is extensively used in the production of polyesters and polyurethanes. Its incorporation into polyester formulations enhances thermal stability and resistance to hydrolysis and oxidation. This makes it particularly valuable in applications requiring durable materials such as:

- Coatings : Neopentyl glycol-based polyesters are used in automotive and industrial coatings due to their excellent weather resistance.

- Adhesives : Its properties improve adhesion strength and flexibility in various adhesive formulations.

| Application | Description |

|---|---|

| Coatings | Used for automotive and industrial applications. |

| Adhesives | Enhances adhesion strength and flexibility. |

| Polyurethane Foam | Provides durability and thermal stability. |

Lubricants

The compound is utilized in the production of synthetic lubricants. When esterified with fatty acids or carboxylic acids, it yields synthetic lubricating esters that exhibit superior oxidative stability compared to natural esters. This application is critical in high-performance machinery where lubrication reliability is paramount .

Plasticizers

In the plastics industry, this compound serves as a plasticizer, improving the flexibility and workability of various polymer products. It helps to reduce brittleness in plastics, making it suitable for applications ranging from consumer goods to automotive parts.

Synthesis of Pharmaceutical Intermediates

Neopentyl glycol plays a role in synthesizing various pharmaceutical compounds. For instance, it has been used in the preparation of spirocyclic ketones through Nazarov reactions, which are important intermediates for creating complex drug molecules .

Anticancer Research

Recent studies have indicated that derivatives of compounds synthesized using this compound exhibit cytotoxic effects against cancer cell lines. This suggests potential therapeutic applications in oncology.

Coatings Case Study

A study on the performance of neopentyl glycol-based coatings demonstrated enhanced UV resistance and durability compared to traditional coatings. These findings highlight its effectiveness in extending the lifespan of protective coatings used in outdoor environments.

Lubricant Stability Analysis

Research comparing synthetic lubricants formulated with this compound against natural esters showed significantly lower rates of oxidation under high-temperature conditions, confirming its superior performance as a lubricant additive.

Comparison with Similar Compounds

Table 1: Key Properties of 2,2-Dimethylpropandiol and Related Compounds

2-Phenyl-2-propanol (CAS 617-94-7)

2,2-Dimethyl-1-propanol (CAS Not Provided)

- Structure: A primary mono-alcohol with a branched alkyl chain.

- Properties : Lower molecular weight (88.15 g/mol) and higher volatility compared to the diol. Toxicity studies indicate irritant effects at high exposures .

- Reactivity : Lacks the dual hydroxyl functionality of this compound, restricting its use in polymerization but making it suitable as a solvent .

1,3-Propanediol (Hypothetical Comparison)

- Structure : Linear diol with hydroxyl groups on carbons 1 and 3.

- Reactivity : Higher flexibility than this compound, facilitating faster acetalization but offering less thermal stability in polymers.

Research Findings and Industrial Relevance

Reactivity in Acetal Formation

This compound demonstrates superior efficiency in forming cyclic acetals compared to linear diols. For instance, its reaction with 4-acetyl-1-methylcyclohexene yields a dioxane derivative at 90% efficiency, attributed to the balanced steric bulk and hydroxyl accessibility . In contrast, ethylene glycol (1,2-ethanediol) forms less stable acetals under similar conditions due to increased ring strain.

Thermal and Chemical Stability

The geminal dimethyl groups in this compound shield the hydroxyl groups, reducing oxidation and hydrolysis rates. This property is critical in polyurethane foams, where it outperforms 1,4-butanediol in humid environments.

Preparation Methods

Reaction Mechanism

The synthesis begins with the aldol addition of isobutyraldehyde (2-methylpropanal) and formaldehyde in a 1:2 molar ratio. Tertiary amines such as triethylamine catalyze the formation of hydroxypivaldehyde (HPA) intermediate:

\text{CH}3\text{C(CH}3\text{)CHO + 2 HCHO} \xrightarrow{\text{R}3\text{N}} \text{HOCH}2\text{C(CH}3\text{)2CHO} \quad

Subsequent catalytic hydrogenation of HPA over Raney nickel or copper-chromite catalysts at 80–120°C and 10–30 bar H₂ yields NPG:

\text{HOCH}2\text{C(CH}3\text{)2CHO + H}2 \rightarrow \text{HOCH}2\text{C(CH}3\text{)2CH}2\text{OH} \quad

Process Optimization

Key advancements include:

-

Feedstock Ratios : Excess formaldehyde (3–4 equivalents) minimizes aldol byproducts like trimethylolpropane.

-

Catalyst Systems : Bimetallic Ni-Cu catalysts exhibit superior selectivity (98%) compared to monometallic analogs.

-

Distillation Protocols : Post-hydrogenation addition of formaldehyde neutralizes basic impurities, simplifying purification.

Table 1 : Comparative Hydrogenation Conditions

Alkaline-Mediated Disproportionation

In this obsolete but historically significant method, excess formaldehyde undergoes base-catalyzed disproportionation with HPA:

\text{HOCH}2\text{C(CH}3\text{)2CHO + HCHO + NaOH} \rightarrow \text{HOCH}2\text{C(CH}3\text{)2CH}_2\text{OH + HCOONa} \quad

Limitations

-

Byproduct Management : Sodium formate (HCOONa) necessitates costly separation.

-

Yield Ceiling : Maximum 70% due to competing self-condensation of formaldehyde.

Advanced Process Innovations

Continuous Flow Hydrogenation

Modern plants employ tubular reactors with immobilized catalysts to enhance mass transfer and reduce reaction times. The Chinese patent CN105658609B details a recirculation system where unreacted HPA is continuously fed back into the reactor, achieving 98.7% conversion without external heating.

Solvent Engineering

Aqueous-alcoholic solvents (e.g., 20–30% methanol) improve HPA solubility during hydrogenation, preventing catalyst fouling. Post-reaction, NPG is isolated via vacuum distillation with <1% residual solvent.

Byproduct Mitigation

-

HPNE Elimination : Hydroxypivalaldehyde neopentyl glycol ester (HPNE), a high-boiling impurity, is suppressed by maintaining feed concentrations below 30 wt% HPA.

-

Catalyst Regeneration : Periodic oxidative treatment (air at 300°C) restores activity of Ni-based catalysts poisoned by carbonyl compounds.

Environmental and Economic Considerations

Energy Consumption

Hydrogenation consumes 15–20% less energy than Cannizzaro processes due to milder temperatures (80–120°C vs. 150–200°C).

Q & A

Q. What are the recommended methods for synthesizing 2,2-dimethylpropandiol with high purity for laboratory use?

Synthesis typically involves the catalytic hydrogenation of neopentyl glycol precursors, such as 2,2-dimethyl-3-hydroxypropanal, using reducing agents like sodium borohydride or lithium aluminum hydride under inert conditions . Reaction parameters (temperature, solvent, catalyst loading) must be optimized to minimize byproducts like ethers or ketones. Post-synthesis purification via fractional distillation or recrystallization is critical to achieve >98% purity, as impurities can skew downstream applications in polymer chemistry.

Q. How can researchers validate the structural integrity of synthesized this compound?

Combine spectroscopic techniques:

- NMR : -NMR should show a singlet for the two equivalent methyl groups (δ ~1.0 ppm) and broad peaks for hydroxyl protons (δ ~1.5–2.5 ppm) .

- IR : Confirm O-H stretching (~3200–3500 cm) and C-O vibrations (~1050 cm) .

- HPLC : Use a polar stationary phase (e.g., C18) with UV detection to assess purity and rule out residual solvents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific occupational exposure limits (OELs) are not established, adopt general diol safety practices:

- Use nitrile gloves and safety goggles to prevent skin/eye irritation .

- Ensure ventilation to avoid inhalation of aerosols .

- Store in airtight containers away from oxidizers due to potential exothermic decomposition .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s reactivity in polyester synthesis?

Density functional theory (DFT) simulations can predict steric effects of the geminal dimethyl groups on esterification kinetics. For example, calculate activation energies for nucleophilic attacks on carbonyl carbons to identify optimal catalysts (e.g., organotin vs. enzymatic). Validate models experimentally via -NMR monitoring of reaction intermediates .

Q. What strategies resolve contradictions in thermal stability data for this compound-based polymers?

Discrepancies in thermogravimetric analysis (TGA) may arise from varying degrees of crystallinity or residual monomers. Mitigate by:

- Standardizing polymerization conditions (e.g., initiator ratios, curing times) .

- Cross-referencing differential scanning calorimetry (DSC) data to correlate glass transition temperatures () with stability .

- Conducting controlled degradation studies under inert atmospheres to isolate decomposition pathways .

Q. How does this compound’s conformation influence its performance as a crosslinking agent in epoxy resins?

The rigid, branched structure enhances steric hindrance, reducing chain mobility and improving rigidity. Compare with linear diols (e.g., 1,3-propanediol) via dynamic mechanical analysis (DMA) to quantify storage modulus () and crosslink density. Synchrotron X-ray scattering can further resolve nanoscale network homogeneity .

Methodological Considerations

Q. What analytical techniques differentiate this compound from its structural isomers?

Q. How can researchers design robust kinetic studies for this compound esterification?

Employ a stopped-flow reactor with in-line FTIR to monitor real-time carbonyl group consumption. Vary parameters (temperature, molar ratios) and fit data to rate laws (e.g., second-order kinetics). Validate with Arrhenius plots to derive activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.